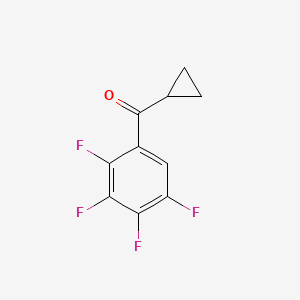

2,3,4,5-Tetrafluorophenyl cyclopropyl ketone

CAS No.:

Cat. No.: VC13536685

Molecular Formula: C10H6F4O

Molecular Weight: 218.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F4O |

|---|---|

| Molecular Weight | 218.15 g/mol |

| IUPAC Name | cyclopropyl-(2,3,4,5-tetrafluorophenyl)methanone |

| Standard InChI | InChI=1S/C10H6F4O/c11-6-3-5(10(15)4-1-2-4)7(12)9(14)8(6)13/h3-4H,1-2H2 |

| Standard InChI Key | GXAXBQMBRRNXHL-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)C2=CC(=C(C(=C2F)F)F)F |

| Canonical SMILES | C1CC1C(=O)C2=CC(=C(C(=C2F)F)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, cyclopropyl-(2,3,4,5-tetrafluorophenyl)methanone, reflects its bifunctional structure: a cyclopropane ring linked via a ketone group to a phenyl ring substituted with fluorine atoms at the 2, 3, 4, and 5 positions . The SMILES notation (C1CC1C(=O)C2=CC(=C(C(=C2F)F)F)F) confirms the spatial arrangement, with the cyclopropane (C1CC1) and tetrafluorophenyl moieties connected by a carbonyl group .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆F₄O | PubChem |

| Molecular Weight | 218.15 g/mol | PubChem |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bonds | 2 | PubChem |

The tetrafluorophenyl group introduces significant electron-withdrawing effects, polarizing the ketone moiety and enhancing its electrophilicity. This property is critical in reactions involving nucleophilic attack, such as Grignard additions or condensations .

Spectroscopic and Computational Data

The InChIKey (GXAXBQMBRRNXHL-UHFFFAOYSA-N) facilitates database searches, while the exact mass (218.03547746 Da) aids in mass spectrometry identification . Computational models predict a planar tetrafluorophenyl ring with slight distortion due to steric interactions between the ortho-fluorine atoms and the cyclopropane ring .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2,3,4,5-tetrafluorophenyl cyclopropyl ketone is documented in the reviewed literature, analogous methods for fluorinated aryl ketones suggest viable pathways. For example, the synthesis of 2,3,4,5-tetrafluorophenol via intramolecular cyclization of thioacetic acid derivatives implies that similar strategies could be adapted. A plausible route involves:

-

Friedel-Crafts Acylation: Reacting tetrafluorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Cross-Coupling: Utilizing Suzuki-Miyaura coupling between a cyclopropylboronic acid and a tetrafluorophenyl ketone precursor .

A patent detailing the synthesis of cyclopentyl phenyl ketone via bromocyclopentane and tetrahydrofuran further supports the feasibility of nucleophilic substitution approaches for cyclopropane-containing ketones.

Challenges in Synthesis

The electron-deficient nature of the tetrafluorophenyl ring complicates traditional electrophilic aromatic substitution. Alternative methods, such as transition-metal-catalyzed carbonylations or photochemical reactions, may be required to install the ketone group without defluorination .

Physicochemical Properties

Solubility and Partitioning

With a logP value of 2.5, the compound exhibits moderate lipophilicity, favoring organic solvents like ethyl acetate or dichloromethane . The fluorine atoms reduce aqueous solubility but enhance membrane permeability, a trait valuable in pharmaceutical intermediates .

Thermal Stability

The cyclopropane ring’s strain energy (~27 kcal/mol) may lower thermal stability compared to non-cyclic analogs. Differential scanning calorimetry (DSC) data for related compounds suggest decomposition temperatures above 150°C, though experimental values for this specific ketone are unreported .

Applications in Organic Chemistry

Catalysis and Reaction Design

The ketone’s electron-deficient aromatic ring makes it a candidate for boronic acid-catalyzed transformations. For instance, in Meyer-Schuster rearrangements, such ketones can act as electrophilic partners for propargylic alcohols .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure derivatives.

-

Application Studies: Exploring roles in metal-organic frameworks (MOFs) or covalent organic polymers (COFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume